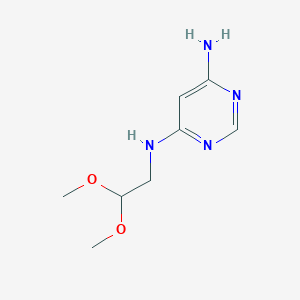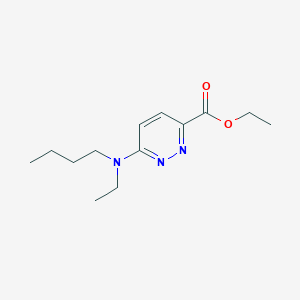
Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Enhancements
Research on the utilization of related pyrimidine derivatives highlights the development of novel synthesis methods that offer improved efficiency, yield, and environmental friendliness. For example, a study describes the use of pentafluorophenylammonium triflate (PFPAT) in facilitating the construction of substituted chromeno[2,3-d]pyrimidinone derivatives under solvent-free conditions, showcasing high yields and cleaner reactions (Ghashang, Mansoor, & Aswin, 2013). This methodological advancement is indicative of the potential for derivatives of Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate to enhance organic synthesis processes.
Advancements in Medicinal Chemistry
In medicinal chemistry, the exploration of pyrimidine derivatives has led to the discovery of compounds with significant biological activities. For instance, the development of novel pyrimido[1,2-a]pyrimidines under microwave irradiation and solvent-free conditions highlights the potential for creating therapeutic agents with efficient synthetic routes (Eynde, Hecq, Kataeva, & Kappe, 2001). Moreover, derivatives have been identified as potent inhibitors of AP-1 and NF-κB mediated gene expression, suggesting their applicability in targeting inflammatory pathways and cancer (Palanki, Gayo-Fung, Shevlin, Erdman, Sato, Goldman, Ransone, & Spooner, 2002).
Material Science Applications
While the specific application of this compound in material science is not directly mentioned, the research on pyrimidine derivatives provides insights into potential uses. For example, the study of structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives indicates the relevance of pyrimidine compounds in the development of materials with desirable optical and electronic features (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It has been noted that the introduction of fluorine or fluoroalkyl groups to molecules can increase their metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially impact the bioavailability of Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate.
Result of Action
Pyrimidine derivatives have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
Eigenschaften
IUPAC Name |
ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c1-2-17-11(16)8-5-7(9(12)13)14-10(15-8)6-3-4-6/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVCOLJJOUAHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(F)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)
